2-Morpholinopyridin-3-amine dihydrochloride
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Overview
Description
2-Morpholinopyridin-3-amine dihydrochloride is a chemical compound with the molecular formula C9H15Cl2N3O and a molecular weight of 252.14 g/mol . It is a derivative of pyridine, containing both morpholine and amine functional groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinopyridin-3-amine dihydrochloride typically involves the reaction of pyridine derivatives with morpholine under specific conditions. One common method includes the use of Grignard reagents to introduce the morpholine group into the pyridine ring . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures to obtain the desired product .
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2-Morpholinopyridin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, amine derivatives, and N-oxides, which have significant applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Morpholinopyridin-3-amine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Morpholinopyridin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. This modulation can result in therapeutic effects, making it a valuable compound in drug discovery .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinamine: A simpler analog without the morpholine group.
3-Morpholinopyridine: Similar structure but with the morpholine group at a different position.
2-Morpholinopyridine: Lacks the amine group present in 2-Morpholinopyridin-3-amine dihydrochloride.
Uniqueness
This compound is unique due to the presence of both morpholine and amine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H15Cl2N3O |
---|---|
Molecular Weight |
252.14 g/mol |
IUPAC Name |
2-morpholin-4-ylpyridin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H13N3O.2ClH/c10-8-2-1-3-11-9(8)12-4-6-13-7-5-12;;/h1-3H,4-7,10H2;2*1H |
InChI Key |
DLYMSQZZOCZRCF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)N.Cl.Cl |
Origin of Product |
United States |
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